Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to produce 5-bromothiophene.
Alkylation Reaction: The 5-bromothiophene is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the piperidine moiety.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromothiophene moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-piperidinecarboxylate: Similar in structure but lacks the bromothiophene moiety.
Methyl piperidine-4-carboxylate: Another piperidine derivative with different ester groups.
Ethyl 4-{[(5-bromothiophen-2-yl)methyl]amino}piperidine-1-carboxylate: A closely related compound with an amino group instead of an ester.
Uniqueness
Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate is unique due to the presence of both the bromothiophene and piperidine moieties, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGXYVKHLOQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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